molecular formula C8H6N2O2S B1341776 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid CAS No. 656226-63-0

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

Cat. No.: B1341776
CAS No.: 656226-63-0
M. Wt: 194.21 g/mol
InChI Key: FMXYBKOCJXQJOV-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid: is a heterocyclic compound that features both a pyrazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid typically involves the reaction of thiophene carboxylic acid derivatives with pyrazole derivatives. One common method involves the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl pyrazol-5-amine under various conditions . The reaction can be catalyzed by different agents, such as titanium tetrachloride or N,N-dicyclohexylcarbodiimide, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXYBKOCJXQJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590743
Record name 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656226-63-0
Record name 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
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